1-(5-CHLORO-2-ETHOXYBENZENESULFONYL)-N-(PROP-2-EN-1-YL)PIPERIDINE-3-CARBOXAMIDE
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Overview
Description
1-(5-CHLORO-2-ETHOXYBENZENESULFONYL)-N-(PROP-2-EN-1-YL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a piperidine ring substituted with a carboxamide group, a chlorinated ethoxybenzenesulfonyl group, and a prop-2-en-1-yl group, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-CHLORO-2-ETHOXYBENZENESULFONYL)-N-(PROP-2-EN-1-YL)PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the carboxamide group: This step involves the reaction of the piperidine derivative with a suitable carboxylic acid derivative or its activated form (e.g., acid chloride).
Attachment of the chlorinated ethoxybenzenesulfonyl group: This step typically involves sulfonylation reactions using chlorinated ethoxybenzenesulfonyl chloride and a base.
Addition of the prop-2-en-1-yl group: This can be achieved through alkylation reactions using prop-2-en-1-yl halides and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(5-CHLORO-2-ETHOXYBENZENESULFONYL)-N-(PROP-2-EN-1-YL)PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in the presence of a suitable catalyst or base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-CHLORO-2-ETHOXYBENZENESULFONYL)-N-(PROP-2-EN-1-YL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-CHLORO-2-METHOXYBENZENESULFONYL)-N-(PROP-2-EN-1-YL)PIPERIDINE-3-CARBOXAMIDE
- 1-(5-CHLORO-2-ETHOXYBENZENESULFONYL)-N-(BUT-2-EN-1-YL)PIPERIDINE-3-CARBOXAMIDE
- 1-(5-CHLORO-2-ETHOXYBENZENESULFONYL)-N-(PROP-2-EN-1-YL)PIPERIDINE-4-CARBOXAMIDE
Uniqueness
1-(5-CHLORO-2-ETHOXYBENZENESULFONYL)-N-(PROP-2-EN-1-YL)PIPERIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-(5-chloro-2-ethoxyphenyl)sulfonyl-N-prop-2-enylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O4S/c1-3-9-19-17(21)13-6-5-10-20(12-13)25(22,23)16-11-14(18)7-8-15(16)24-4-2/h3,7-8,11,13H,1,4-6,9-10,12H2,2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXNLAMZMAUCBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCCC(C2)C(=O)NCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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